molecular formula C11H16 B1581424 5-Isopropyl-m-xylene CAS No. 4706-90-5

5-Isopropyl-m-xylene

Cat. No. B1581424
CAS RN: 4706-90-5
M. Wt: 148.24 g/mol
InChI Key: RMKJTYPFCFNTGQ-UHFFFAOYSA-N
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Description

5-Isopropyl-m-xylene, also known as 3,5-dimethylcumene or 3,5-dimethylisopropylbenzene, is primarily a laboratory chemical . It has a molecular formula of C11H16 and a molecular weight of 148.24 .


Synthesis Analysis

5-Isopropyl-m-xylene is majorly a laboratory chemical used for the preparation of terephthalic acid and its related derivatives . It finds growing usage in organic synthesis as well as research chemicals in different industries which include life science, proteomics research, petrochemicals, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 5-Isopropyl-m-xylene consists of a benzene ring with two methyl groups and one isopropyl group attached to it .


Physical And Chemical Properties Analysis

5-Isopropyl-m-xylene has a melting point of -44.72°C (estimate), a boiling point of 195 °C, and a density of 0.86 . It is soluble in chloroform and is stored at room temperature under an inert atmosphere .

Scientific Research Applications

Isopropylation of Xylenes

Research has shown that isopropylation of all three xylene isomers, including 5-Isopropyl-m-xylene, can be efficiently carried out over ultrastable zeolite Y (USY) catalysts. This process yields dimethyl cumenes (DMCs), using isopropanol as the alkylating agent. The study explored the impact of various factors like reaction temperature and substrate-to-alkylating-agent ratio on the conversion of xylene isomers and selectivity to DMCs. High DMC selectivity and yield were achieved at relatively low temperatures and high xylene conversions (Patra & Kumar, 2002).

Xylene Isomerization with Surface-Modified Zeolites

Another significant application is xylene isomerization using surface-modified HZSM-5 zeolite catalysts. An in situ IR study revealed that surface silylation of the zeolite enhances differences in diffusivity between different xylene isomers, leading to enhanced selectivity in the isomerization process. This study highlights the role of catalyst surface modification in improving the efficiency and selectivity of xylene isomerization reactions (Zheng, Jentys, & Lercher, 2006).

Transport and Isomerization Over HZSM-5 Zeolites

Transport and isomerization of xylenes over HZSM-5 zeolites have been extensively studied. The research indicates that different diffusion coefficients for xylene isomers significantly influence the isomerization rate. This study provides valuable insights into the interaction between xylene molecules and zeolite catalysts, contributing to a deeper understanding of the isomerization process and its optimization (Mirth, Čejka, & Lercher, 1993).

Aerobic Oxidation to Tertiary Hydroperoxide

The aerobic oxidation of isopropyl-para-xylene, a related compound, to tertiary hydroperoxide has been investigated. This process is significant for the synthesis of various oxygen compounds used in the production of polymers and other industrial applications. The study discusses the mechanism and regularities of this oxidation process, highlighting its industrial relevance (Frolov, Kurganova, Koshel, & Nesterova, 2015).

Use in Tissue Processing

5-Isopropyl-m-xylene and its derivatives have applications in histology. A study evaluated the processing of tissues by substituting selected clearing and infiltration mixtures (CIMs) for xylene. This research is essential for developing safer and more efficient methods in histological specimen processing, reducing the environmental and health hazards associated with xylene use (Andre et al., 1994).

Safety And Hazards

5-Isopropyl-m-xylene is a combustible liquid. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The market for 5-Isopropyl-m-xylene is expected to grow from USD 158.15 million in 2022 to USD 234.47 million by 2028 at a CAGR of 6.74% during the forecast period . This growth is driven by increasing demand for laboratory chemicals from the healthcare, life science, and semiconductor industries .

properties

IUPAC Name

1,3-dimethyl-5-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-8(2)11-6-9(3)5-10(4)7-11/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKJTYPFCFNTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063567
Record name 1,3-Dimethyl-5-isopropylbenzene
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Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-m-xylene

CAS RN

4706-90-5
Record name 3,5-Dimethylcumene
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Record name 5-Isopropyl-m-xylene
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Record name 1,3-Dimethyl-5-isopropylbenzene
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Record name 5-Isopropyl-m-xylene
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Record name 3,5-DIMETHYLCUMENE
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Synthesis routes and methods

Procedure details

A reaction was carried out using a Hastelloy C autoclave having an inside volume of 6,000 mL and equipped with an electromagnetic stirrer, a baffle plate, a gas blowing port and a liquid feed port in the same manner as that in Example 1. For the reaction, 2,003 g (18.9 moles) of metaxylene, 943 g (47.1 moles) of anhydrous HF and 715 g (17.0 moles) of propylene were used. After the reaction was terminated, the reaction mixture was fed at a rate of 300 mL per hour together with 600 g per hour of benzene to a distillation column (column internal pressure: 0.38 MPa, 122° C.) in which benzene was recirculated. A benzene solution of 3,5-dimethylcumene was separated and collected from the bottom of the column, while discharging BF3 from the top and HF from a discharge port below the condenser. The benzene solution of 3,5-dimethylcumene obtained from the bottom of the column was condensed using an evaporator and then distilled (column internal pressure: 0.0133 MPa, stage number: 12, a reflux ratio: 10) to obtain 1,925 g of desired 3,5-dimethylcumene (distillation temperature: 129° C.). The purity was 99.2% and isolation yield was 76%.
Quantity
18.9 mol
Type
reactant
Reaction Step One
Quantity
715 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
RM Roberts, D Shiengthong - Journal of the American Chemical …, 1964 - ACS Publications
… temperature and above an isomer resulting from methyl reorientation, 5-isopropyl-m-xylene, … Xylene and isopropyl chloride gave 2-isopropyl-p-xylene (62%) and 5-isopropyl-m-xylene (…
Number of citations: 24 pubs.acs.org
GA Olah, SH Flood, SJ Kuhn, ME Moffatt… - Journal of the …, 1964 - ACS Publications
10%. Aids· CH3N02 catalyzed isopropylations with isopropyl bromide in nitromethane solution showed considerably increased steric requirements over similar alkylations with …
Number of citations: 82 pubs.acs.org
P Kovacic, JF Gormish, RJ Hopper… - The Journal of Organic …, 1968 - ACS Publications
… , p-¿-butylcumene, isopropylmesitylene, and 5-isopropyl-m-xylene, were readily obtained by Friedel-… 5-Isopropyl-m-xylene.—This preparation is described by Nightingale and Carton.32 …
Number of citations: 14 pubs.acs.org
GD Yadav, SB Kamble - Industrial & engineering chemistry …, 2009 - ACS Publications
… effect of nature, strength and distribution of acidity, pore size distribution, and stability of the catalyst on conversion of IPA, and selectivity to monoalkylated product 5-isopropyl-m-xylene. …
Number of citations: 21 pubs.acs.org
HC Brown, JD Cleveland - The Journal of Organic Chemistry, 1976 - ACS Publications
… Gomberg Reaction between 5-isopropyl-m-xylene and Aniline. Following procedures … , aniline was diazotized and allowed to react with 5-isopropyl-m-xylene to give an 18.4% yield of a …
Number of citations: 25 pubs.acs.org
GA Olah, SJ Kuhn, SH Flood… - Journal of the American …, 1964 - ACS Publications
Our investigations on the bromination ofbenzene and alkylbenzenes1 have now been extended to the competitive bromination of benzene and halobenzenes. Brominations were …
Number of citations: 20 pubs.acs.org
KC Güven, T Gezgin - Journal of Black Sea/Mediterranean …, 2004 - dergipark.org.tr
… Trimethyl benzene; Benzene 4 ethyl 1.2 dimethyl; Benzene 1,3 dimethyl; 5 Isopropyl m- xylene; 1H Indene 23 dihydro 4.7-di methyl; Naphthalene; 2-Methyl naphthalene; 1-Methyl …
Number of citations: 2 dergipark.org.tr
DW Wester, JR Coveney, DL Nosco… - Journal of medicinal …, 1991 - ACS Publications
A series of bis (arene) technetium (I) complexes has been synthesized from" mTc04-in order to study their organ distribution. Syntheses using either ultrasound/Al/A1C13 or Zn/HCl …
Number of citations: 35 pubs.acs.org
KE Füger, DL De Vries - Industrial & Engineering Chemistry …, 1969 - ACS Publications
Discussion High temperature chlorination of «-methylstyrene leads to reaction products of type similar to those obtained by chlorination of propylene (Groll and Hearne, 1939). The main …
Number of citations: 0 pubs.acs.org
JF GORMISH - 1968 - search.proquest.com
… (no steric inhibition of resonance since ortho positions are open) (cumene, 5-isopropyl-m-xylene, and 1,3,5-triisopropylbenzene). Lack of amination in the case of p-isopropylanisole is …
Number of citations: 2 search.proquest.com

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